molecular formula C9H8FNO B3361112 6-Fluoro-1-methylindolin-2-one CAS No. 913240-15-0

6-Fluoro-1-methylindolin-2-one

Cat. No.: B3361112
CAS No.: 913240-15-0
M. Wt: 165.16 g/mol
InChI Key: ONFWFUGCTLNOJZ-UHFFFAOYSA-N
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Description

Significance of the Indolin-2-one (Oxindole) Core in Organic and Medicinal Chemistry

The indolin-2-one core is a cornerstone in modern medicinal chemistry and organic synthesis. fluorochem.co.uk Its rigid, three-dimensional structure provides a versatile scaffold that can be readily modified to interact with a wide array of biological targets. acs.orgnih.gov This has led to its identification as a key component in the development of inhibitors for enzymes such as tyrosine kinases, which are crucial in cellular signaling pathways and are often implicated in diseases like cancer. acs.orgnih.gov The chemical reactivity of the indolin-2-one system, particularly at the C3 position, allows for the introduction of diverse substituents, enabling the synthesis of large libraries of compounds for drug discovery programs. fluorochem.co.ukacs.org

Prevalence in Natural Products and its Role as a Privileged Pharmacophore

The indolin-2-one motif is not merely a synthetic curiosity; it is a recurring structural unit in a multitude of natural products, including various alkaloids. nih.govdicp.ac.cn Its frequent appearance in biologically active natural compounds has led to its designation as a "privileged pharmacophore." This term describes a molecular framework that is capable of binding to multiple, distinct biological targets. The natural occurrence of the oxindole (B195798) core suggests an evolutionary selection for this scaffold to interact with biological systems, making it an attractive starting point for the design of new drugs. acs.orgdicp.ac.cn

Structural Diversity and Functionalization Potential of Indolin-2-one Derivatives

A key reason for the widespread use of the indolin-2-one scaffold is its amenability to chemical modification. researchgate.net The core structure presents several sites for functionalization, including the nitrogen atom of the lactam, the aromatic ring, and, most notably, the C3 position adjacent to the carbonyl group. This position is particularly reactive and allows for the introduction of a wide variety of substituents through reactions like aldol (B89426) condensations, Knoevenagel condensations, and Michael additions. fluorochem.co.uk This synthetic tractability enables the creation of spirocyclic oxindoles and other complex derivatives with diverse three-dimensional shapes, which is of great interest for exploring new chemical space in drug discovery. acs.orgnih.govresearchgate.net

Scope and Focus of Academic Inquiry on 6-Fluoro-1-methylindolin-2-one

The specific derivative, this compound, has garnered attention in academic research primarily as a building block for the synthesis of more complex molecules with potential therapeutic applications. The academic focus is driven by the strategic placement of the fluoro and methyl groups, which are known to modulate the physicochemical and biological properties of the parent scaffold.

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability. researchgate.netnih.gov Research on related compounds has shown that fluorination of the indolin-2-one core can significantly impact biological activity. For instance, 6-monofluorinated indolin-2-one derivatives have been reported to be potent inhibitors of certain cancer cell lines, with activity superior to established drugs like sunitinib (B231) and sorafenib. nih.gov Similarly, a 5-fluoro-substituted indolin-2-one derivative, J30-8, was identified as a highly potent and selective inhibitor of JNK3, a kinase implicated in neurodegenerative diseases. nih.govacs.org

The N-methylation of the indolin-2-one scaffold also plays a crucial role. It can influence the compound's solubility, conformational flexibility, and interaction with biological targets. nih.gov The N-methyl group can also serve to block metabolic pathways that might otherwise deactivate the molecule. nih.gov

Academic research involving this compound leverages these principles. It is frequently used as a starting material in multi-step syntheses. For example, it has been used to prepare 3-vinylated oxindoles through borane-catalyzed carbene insertion reactions. dicp.ac.cn The resulting products from such syntheses are then evaluated for their biological activities, contributing to the broader understanding of structure-activity relationships within the indolin-2-one class of compounds.

Below are some key properties of the compound:

PropertyValue
CAS Number 913240-15-0
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol

This table contains data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFWFUGCTLNOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Fluoro 1 Methylindolin 2 One and Its Structural Analogues

Strategies for Core Ring Construction

The formation of the foundational indolin-2-one (or oxindole) scaffold is a critical step for which numerous synthetic routes have been developed. These methods range from radical-mediated cyclizations to metal-free annulations and classic condensation reactions.

Intramolecular radical cyclization offers a powerful method for constructing the indolin-2-one core, particularly for creating highly substituted derivatives. One modern approach utilizes visible light to promote a metal-free reductive cyclization. rsc.org This method involves the formation of an electron-donor-acceptor (EDA) complex between an organosilane reagent, such as tris(trimethylsilyl)silane (B43935) (TTMSS), and N-allyl-2-haloanilines. rsc.org

Under irradiation with blue LEDs, this process efficiently generates functionalized indolines. The reaction is tolerant of a wide array of functional groups on the aromatic ring, including both electron-withdrawing and electron-donating substituents, affording the desired indoline (B122111) products in moderate to excellent yields. rsc.org Modifications to the olefin portion, such as substitution with methyl, aryl, or methyl ester groups, are also compatible with these reaction conditions. rsc.org

Table 1: Examples of Visible-Light Mediated Intramolecular Reductive Cyclization

Substrate Product Yield
N-allyl-2-iodo-4-nitrobenzamide 5-nitro-1-tosyl-3-(p-tolyl)-3,4-dihydroquinolin-2(1H)-one 98%
N-allyl-2-iodo-4-bromobenzamide 5-bromo-1-tosyl-3-(p-tolyl)-3,4-dihydroquinolin-2(1H)-one 85%
N-allyl-2-iodo-4-chlorobenzamide 5-chloro-1-tosyl-3-(p-tolyl)-3,4-dihydroquinolin-2(1H)-one 82%
N-allyl-2-iodo-4-fluorobenzamide 5-fluoro-1-tosyl-3-(p-tolyl)-3,4-dihydroquinolin-2(1H)-one 75%

Data derived from studies on analogous systems. rsc.org

The synthesis of complex indole (B1671886) derivatives can be achieved through innovative transition-metal-free cascade reactions. One such strategy involves the reaction of 2-halogenated arylglyoxals with 2-oxindoles, promoted by a base like cesium carbonate (Cs₂CO₃). This process proceeds through a sequence of annulation, ring-cleavage, and ring-reconstruction to yield structurally diverse N-protection-free indole-indenones.

Another notable transition-metal-free method is the [3 + 3] annulation of indol-2-ylmethyl carbanions with nitroarenes. nih.govbeilstein-journals.org This reaction forms σH-adducts that, in the presence of a base (like DBU) and a silylating agent (like trimethylchlorosilane), transform into indolo[3,2-b]quinoline derivatives in moderate to good yields. nih.gov This approach is valued for its mild conditions and avoidance of transition metals, making it suitable for synthesizing pharmaceutically relevant intermediates. nih.gov

Reductive cyclization is a widely used and effective strategy for constructing the indoline scaffold. A common approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For instance, the reduction of nitro-substituted precursors with iron (Fe) powder in an acidic medium, such as hydrochloric acid (HCl) or acetic acid (AcOH), can directly afford a variety of polycyclic indolines in good to excellent yields. rwth-aachen.denih.gov

This method is particularly useful for synthesizing 4-indolylquinoline derivatives from substituted 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one precursors. nih.gov The reaction tolerates various substituents on the indole ring, including electron-poor (fluoro, chloro, bromo) and electron-rich groups, leading to the desired products in high yields. nih.gov Palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate also provides a pathway to indole structures, although this method is more suited for substrates bearing an aryl substituent in the alpha position. mdpi.com

Table 2: Reductive Cyclization of Substituted Indole Derivatives

Substrate (Indole Moiety) Catalyst/Reagent Product Yield
5-Fluoroindole derivative Fe/HCl 8-Fluoro-4-(5-fluoro-1H-indol-3-yl)-2-phenylquinoline 90%
5-Chloroindole derivative Fe/HCl 8-Chloro-4-(5-chloro-1H-indol-3-yl)-2-phenylquinoline 92%
5-Bromoindole derivative Fe/HCl 8-Bromo-4-(5-bromo-1H-indol-3-yl)-2-phenylquinoline 94%
5-Methylindole derivative Fe/HCl 8-Methyl-4-(5-methyl-1H-indol-3-yl)-2-phenylquinoline 80%

Data sourced from studies on 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives. nih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com In the context of indolin-2-one chemistry, this reaction is not typically used for the primary construction of the heterocyclic ring itself. Instead, it is a cornerstone for the synthesis of 3-substituted-indolin-2-one derivatives, which are important structural analogues. researchgate.netnih.gov

The reaction involves the condensation of an indolin-2-one (oxindole) with an aldehyde or ketone, usually catalyzed by a weak base like piperidine (B6355638) or an enzyme such as porcine pancreas lipase (B570770) (PPL). wikipedia.orgresearchgate.net This process results in the formation of a C-C double bond at the C3 position of the indolin-2-one ring, leading to (E)-3-alkylideneindolin-2-ones. researchgate.net This functionalization is a key step in the synthesis of many biologically active molecules. nih.govmdpi.com

Regioselective Introduction of the Fluoro Moiety

Introducing a fluorine atom at a specific position on the indolin-2-one ring requires precise regioselective control. For the synthesis of 6-fluoroindolin-2-one, fluorination often occurs at an earlier stage, on a precursor like a substituted aniline (B41778), before the cyclization to form the indolin-2-one ring.

Electrophilic fluorinating agents are commonly employed for this purpose. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are effective for introducing fluorine onto aromatic rings. researchgate.net For instance, the fluorination of hydrazonoindolin-2-one with Selectfluor can produce 3-fluorooxindoles. researchgate.net While direct regioselective fluorination of the indolin-2-one scaffold at the C6 position is challenging, strategies involving directed ortho-metalation followed by reaction with an electrophilic fluorine source (e.g., NFSI) on a suitably protected aniline precursor can achieve the desired regiochemistry. The synthesis of fluorinated indolizidines has been achieved via a fluoride-catalyzed nucleophilic addition followed by intramolecular radical cyclization, demonstrating another pathway for incorporating fluorine into heterocyclic systems. nih.gov

N-Methylation and N-Substitution Strategies in Indolin-2-one Synthesis

The final step in the synthesis of 6-Fluoro-1-methylindolin-2-one is the methylation of the nitrogen atom. This transformation is a common and well-documented procedure in heterocyclic chemistry.

A widely used method involves the use of a methylating agent in the presence of a base. Dimethyl carbonate (DMC) is considered an environmentally friendly and non-toxic methylating agent. st-andrews.ac.uk The reaction of an N-H indolin-2-one with DMC can be catalyzed by bases such as potassium carbonate or organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO). st-andrews.ac.ukgoogle.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. google.com

Alternatively, classic reagents like dimethyl sulfate (B86663) can be employed. The reaction of indolin-2-one with dimethyl sulfate in the presence of a base like sodium hydroxide (B78521) proceeds to give the N-methylated product. chemicalbook.com For broader N-substitution, various alkyl halides or other electrophiles can be reacted with the deprotonated indolin-2-one to introduce different functional groups at the nitrogen position, allowing for the synthesis of a wide range of N-substituted analogues. nih.gov

Synthesis of this compound Derivatives

Functionalization at the C-3 Position via Alkylidene Formation

The C-3 position of the oxindole (B195798) ring is highly reactive and serves as a key site for various chemical modifications. One of the most common methods for functionalizing this position is through the formation of an alkylidene group, often achieved via the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl group, in this case, the C-3 keto group of the oxindole, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.comrsc.org

The Knoevenagel condensation provides a versatile route to a wide range of 3-alkylideneoxindole derivatives. The reaction is initiated by the deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the C-3 carbonyl of the oxindole. Subsequent dehydration yields the C-3 alkylidene product. wikipedia.org The choice of active methylene compound and reaction conditions allows for the introduction of diverse functionalities.

A specific example of C-3 functionalization is the synthesis of (Z)-6-fluoro-3-(1-hydroxyethylidene)-1-methylindolin-2-one. This derivative was synthesized from the corresponding α-diazo-β-ketoanilide in water using Cu(NO₃)₂·3H₂O as a catalyst, affording the product in a 38% yield. nih.gov

ProductReactantCatalyst/SolventYieldReference
(Z)-6-fluoro-3-(1-hydroxyethylidene)-1-methylindolin-2-oneα-diazo-β-ketoanilideCu(NO₃)₂·3H₂O / Water38% nih.gov

Synthesis of 3-Substituted 3-Fluoro-2-Oxindoles

The introduction of a fluorine atom at the C-3 position of the oxindole ring can significantly modulate the biological activity of the molecule. Electrophilic fluorination is a common method to achieve this transformation. Reagents such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. nih.govorganic-chemistry.org

The reaction mechanism typically involves the attack of the enolate of the oxindole on the electrophilic fluorine source. For instance, the treatment of 3-substituted indoles with Selectfluor in an acetonitrile/water mixture can yield 3-substituted 3-fluorooxindoles in good yields. organic-chemistry.org This method provides a direct route to 3-fluorooxindoles, which were previously challenging to synthesize. organic-chemistry.org Similarly, NFSI has been employed for the dearomative electrophilic fluorination of 2-methylindoles, resulting in the formation of 3,3-difluoroindolines bearing an exomethylidene group. nih.gov

Product TypeStarting MaterialFluorinating AgentKey FeaturesReference
3-Substituted 3-fluorooxindoles3-Substituted indolesSelectfluorDirect fluorination in acetonitrile/water. organic-chemistry.org
3,3-Difluoroindolines2-MethylindolesNFSIDearomative electrophilic fluorination. nih.gov

Preparation of Spiro-Oxindole Compounds and Related Heterocycles

Spiro-oxindoles are a class of compounds characterized by a spirocyclic junction at the C-3 position of the oxindole ring. These compounds are of great interest due to their structural complexity and significant biological activities. A powerful method for the synthesis of spiro-oxindoles is the [3+2] cycloaddition reaction. This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile) to form a five-membered ring.

In the context of spiro-oxindole synthesis, the 1,3-dipole is often an azomethine ylide, which can be generated in situ from the condensation of an isatin (B1672199) derivative with an amino acid. The dipolarophile is typically an activated alkene. This methodology allows for the stereospecific construction of complex spiro-pyrrolidinyl oxindoles. For instance, a variety of spirooxindoles bearing a pyrrolizinic nucleus have been synthesized via a 1,3-dipolar cycloaddition reaction between substituted isatins, trans-3-benzoyl acrylic acid, and L-proline. mdpi.com

A specific example involves the synthesis of spiro-oxindole dihydroquinazolinones. In this case, 5-fluoro-1-methylindoline-2,3-dione was reacted with isatoic anhydride (B1165640) and p-toluidine (B81030) in acetic acid under microwave heating to yield the corresponding spiro compound.

Product TypeKey ReactantsReaction TypeKey FeaturesReference
Spiro[indoline-pyrrolidine] derivativesIsatins, amino acids, dipolarophiles[3+2] CycloadditionStereospecific formation of complex spirocycles. mdpi.comiaea.org
Spiro-oxindole dihydroquinazolinones5-Fluoro-1-methylindoline-2,3-dione, isatoic anhydride, p-toluidineThree-component reactionMicrowave-assisted synthesis.

Derivatization through Hydrazone and Hydrazine (B178648) Linkages

The carbonyl group at the C-3 position of the oxindole ring can be readily derivatized by reaction with hydrazine and its derivatives to form hydrazones. Hydrazones are a class of organic compounds containing the >C=N-NH- functional group and are valuable intermediates in organic synthesis.

The synthesis of hydrazones is typically achieved by the condensation of a carbonyl compound with a hydrazine in the presence of an acid catalyst. For example, a series of quinoline (B57606) hydrazone derivatives were synthesized by reacting 6-fluoro-2-hydroxyquinoline-3-carbaldehyde with various hydrazides in ethanol (B145695) with a catalytic amount of glacial acetic acid. nih.gov This reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration to yield the hydrazone. The resulting hydrazone can then be further modified or used in subsequent reactions.

Product TypeReactantsCatalyst/SolventReaction ConditionsReference
Quinoline hydrazone derivatives6-Fluoro-2-hydroxyquinoline-3-carbaldehyde, HydrazidesGlacial acetic acid / EthanolReflux nih.gov

Biological Activities and Structure Activity Relationship Sar Studies of 6 Fluoro 1 Methylindolin 2 One Derivatives Preclinical Focus

Antimicrobial Properties and Related Structure-Activity Relationships

No specific studies detailing the in vitro antibacterial efficacy or the mechanistic investigations of 6-Fluoro-1-methylindolin-2-one derivatives against various bacterial strains were found. While the broader class of fluoroquinolones is well-known for its antibacterial properties, data specific to this particular indolinone derivative is not available.

Similarly, a thorough search did not yield any preclinical studies on the in vitro antifungal efficacy of this compound derivatives or any associated structure-activity relationship (SAR) analyses against fungal pathogens.

Anticancer Potential and Structure-Activity Relationships

While the indolin-2-one scaffold is a core structure in several anticancer agents, specific in vitro cytotoxicity data for this compound derivatives against a panel of cancer cell lines is not documented in the available literature.

Information regarding the molecular mechanisms through which this compound derivatives might exert antiproliferative effects, such as the induction of apoptosis or the inhibition of tubulin polymerization, is not available. Studies on other indolinone derivatives have shown such activities, but these findings cannot be directly extrapolated to the specific compound without dedicated experimental evidence.

There are no published studies on the design, synthesis, and evaluation of hybrid molecules incorporating the this compound scaffold aimed at enhancing anticancer activity.

Compound Names Mentioned in the Article

SAR Studies Pertaining to Substituent Effects on Anticancer Activity

The indolin-2-one core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer potential. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indolinone ring system are critical for cytotoxic potency and selectivity. The introduction of a fluorine atom, particularly at the C-6 position, has been a key strategy in the development of potent anticancer agents.

Research into indole-chalcone derivatives has highlighted the importance of the fluoro substituent. For instance, the compound (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) exhibited potent activity against oxaliplatin-resistant metastatic colorectal cancer (mCRC) cell lines. SAR studies identified the α-methyl group and the trimethoxyphenyl group as essential pharmacophores for anticancer activity. The replacement of a traditional phenyl group with the indole (B1671886) moiety significantly enhanced potency into the nanomolar range. Specifically, the 6-fluoro substitution in FC116 resulted in a superior GI₅₀ value against the resistant HCT-116/L cell line compared to its non-fluorinated analog and other standard therapies.

Further studies on hybrid molecules incorporating the indolin-2-one scaffold have reinforced the importance of fluorination. A series of 1,3,4-thiadiazole-indolin-2-one hybrids were synthesized and evaluated against the NCI-60 human cancer cell line panel. Within this series, a compound featuring a fluoro-substituted indolin-2-one motif (IVc) demonstrated a broad spectrum of inhibitory activity across all subpanels of cancer cell lines, with IC₅₀ values in the low micromolar range. mdpi.com This suggests that the electron-withdrawing nature and steric properties of the fluorine atom at key positions can favorably influence the interaction of these molecules with their biological targets.

CompoundDerivative ClassCancer Cell LineActivity (GI₅₀/IC₅₀)
FC116Indole-ChalconeHCT-116/L (Oxaliplatin-Resistant Colorectal)6 nM
FC77Indole-ChalconeNCI-60 Panel (Average)< 6 nM
Compound IVcThiadiazole-Indolin-2-oneBreast Cancer Panel1.47 µM
Compound IVcThiadiazole-Indolin-2-oneNCI-60 Panel (General Range)1.47–3.03 µM

Anti-inflammatory Effects and SAR

Derivatives of the indolin-2-one scaffold have been investigated for their potential as anti-inflammatory agents. The design of these compounds often leverages principles from existing nonsteroidal anti-inflammatory drugs (NSAIDs). One study focused on the synthesis of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, a compound designed based on the prodrug approach of the COX-2 inhibitor lumiracoxib (B1675440). nih.gov This derivative demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with efficacy comparable to lumiracoxib. nih.gov Furthermore, in an acetic acid-induced writhing test in mice, the compound showed greater analgesic protection (44.2%) than the parent drug lumiracoxib (38.8%). nih.gov The stability of the lactam function in this derivative at pH 1.2 and 7.4 suggests it does not readily hydrolyze to the parent drug in the gastrointestinal tract or plasma. nih.gov

More recent research has explored 5-fluoro-2-indolinone derivatives for their ability to modulate pro-inflammatory cytokine responses, specifically by targeting the interleukin-1 (IL-1) receptor. nih.gov A series of 5-fluoro-1H-indole-2,3-dione 3-(4-phenylthiosemicarbazones) were synthesized and evaluated for their inhibitory effects on the IL-1 receptor (IL-1R). SAR studies revealed that the 5-fluoro substitution on the indole ring was crucial for high inhibitory activity. semanticscholar.org Compounds 78 and 81 from this series emerged as potent inhibitors with IC₅₀ values of 0.01 µM and 0.02 µM, respectively, demonstrating strong, non-toxic inhibitory effects on IL-1R-dependent responses. nih.gov

CompoundTarget/AssayActivity MetricResultReference Drug
1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-oneAnalgesic (Acetic Acid Writhing)% Protection44.2%Lumiracoxib (38.8%)
Compound 78IL-1R InhibitionIC₅₀0.01 µMN/A
Compound 81IL-1R InhibitionIC₅₀0.02 µMN/A
Compound 65IL-1R InhibitionIC₅₀0.07 µMN/A

Antiviral and Anti-HIV Activities (in vitro)

The indolin-2-one scaffold has also served as a foundation for the development of novel antiviral agents, particularly inhibitors of Human Immunodeficiency Virus type 1 (HIV-1). Research has targeted the viral enzyme ribonuclease H (RNase H), which is essential for retroviral replication. A series of 3-hydrazonoindolin-2-one derivatives were designed and synthesized as potential HIV-1 RNase H inhibitors. nih.gov

Within this series, the substitution pattern on the indolinone ring was found to be critical for activity. The compound 6-(2-(6-Fluoro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione (6g) was synthesized, demonstrating the strategic placement of a fluorine atom at the C-6 position. nih.gov While many compounds in the series showed effective inhibitory activity against HIV-1 RNase H, the study highlighted that the pyrimidine-2,4(1H,3H)-dione scaffold was particularly effective for achieving inhibition. nih.gov Subsequent evaluation of selected compounds for their anti-HIV-1 activity in MT-4 cells revealed that some derivatives exhibited antiviral effects at the cellular level. nih.gov The most potent compounds demonstrated the validity of the isatin (B1672199) pyrimidine-2,4(1H,3H)-dione hydrazone scaffold for further optimization as anti-HIV agents. nih.gov

Compound ClassTargetKey Structural FeatureActivity Range (IC₅₀)
3-Hydrazonoindolin-2-one derivativesHIV-1 RNase HPyrimidine-2,4(1H,3H)-dione scaffoldMicromolar (e.g., 23.58 - 25.49 µM for some derivatives)
Isatin pyrimidine-2,4(1H,3H)-dione hydrazone (11a)Anti-HIV-1 (Strain IIIB)Pyrimidine-2,4(1H,3H)-dione hydrazoneSelectivity Index (SI) of 10

Antioxidant Properties

Indole derivatives, the parent structure of indolin-2-ones, are recognized for a range of biological activities, including antioxidant effects. mdpi.com The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. This activity is typically evaluated in vitro using a variety of chemical assays.

Common methods to assess antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.com Other assays, such as the ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC) tests, measure the reductive ability of the test compound. While specific studies focusing solely on the antioxidant properties of this compound derivatives are not extensively detailed in the reviewed literature, related heterocyclic structures like spirooxindoles have been shown to possess dual anticancer and antioxidant activities, as measured by DPPH and FRAP assays. The inherent electronic properties of the indole nucleus suggest that its derivatives could act as radical scavengers, though this specific activity would need to be confirmed through direct experimental testing for this compound derivatives.

Other Reported Biological Activities (e.g., anti-amyloid, neuropharmacological effects - in vitro)

The indolin-2-one scaffold is being actively investigated for its potential in treating neurodegenerative disorders, such as Alzheimer's disease (AD). The pathology of AD involves complex processes, including the aggregation of amyloid-beta (Aβ) and tau proteins, and GSK3β hyperactivity. The isatin/indolinone molecular core has been identified as a promising starting point for the development of potent in vitro inhibitors of Aβ aggregation.

Derivatives of azaindolin-2-one have been developed as dual inhibitors of both glycogen (B147801) synthase kinase 3β (GSK3β) and tau protein aggregation. One lead compound from this class, (E)-2f, showed promising GSK3β inhibition with an IC₅₀ of 1.7 µM and also demonstrated a significant tau anti-aggregation effect in a cell-based model of tauopathy. nih.gov This multi-target approach is considered a valuable strategy for complex diseases like AD. Other research on indole-based hybrids has identified compounds capable of potently inhibiting cholinesterase enzymes and hindering Aβ-amyloid aggregation in vitro. These findings underscore the neuropharmacological potential of the broader indolinone class, suggesting that appropriately substituted derivatives could be valuable tools in the research and development of therapies for neurodegenerative diseases.

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Future Research Directions and Concluding Perspectives

Exploration of Novel and Green Synthetic Methodologies

One promising avenue is the application of multicomponent reactions (MCRs), which can construct the indolin-2-one core in a single step from simple precursors, thereby improving efficiency and reducing waste. rug.nl Furthermore, the exploration of transition metal-catalyzed C-H activation and functionalization reactions could provide direct and atom-economical routes to substituted indolin-2-ones, minimizing the need for pre-functionalized starting materials. acs.org

The principles of green chemistry should be central to these new methodologies. nih.gov This includes the use of bio-based and renewable solvents, such as Cyrene, which has shown promise in transition metal-catalyzed reactions of indole (B1671886) derivatives. acs.org The development of catalytic systems that operate under milder reaction conditions, such as room temperature, will also contribute to more sustainable synthetic processes. acs.org The use of solid acid catalysts, like sulfonic acid functionalized nanoporous silica, can also offer a green and effective alternative for the synthesis of related di(indolyl)indolin-2-ones. researchgate.net

Integration of Advanced Computational Design for Predictive Compound Generation

Advanced computational tools are set to revolutionize the design of novel derivatives of 6-Fluoro-1-methylindolin-2-one with enhanced biological activity and favorable pharmacokinetic properties. tandfonline.comnih.gov Computer-aided drug design (CADD) approaches can significantly accelerate the drug discovery process by predicting the biological activity of virtual compounds before their synthesis.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build robust models that correlate the structural features of indolin-2-one derivatives with their biological activity. nih.gov These models can then be used to design new molecules with potentially improved potency.

Molecular docking simulations will be instrumental in understanding the binding interactions between this compound derivatives and their biological targets at the atomic level. eurekaselect.comnih.gov By elucidating the key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can rationally design modifications to the lead structure to optimize binding affinity. Furthermore, in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for prioritizing compounds with drug-like characteristics for synthesis and further experimental evaluation. nih.gov

Identification and Validation of New Biological Targets (Preclinical Research)

The indolin-2-one scaffold has been shown to interact with a wide range of biological targets, suggesting that this compound and its derivatives may possess a diverse pharmacological profile. ekb.egresearchgate.net A key area of future preclinical research will be the identification and validation of novel biological targets for this compound class.

Kinases represent a particularly important class of targets for indolin-2-one derivatives. ekb.eg Several compounds based on this scaffold, such as Sunitinib (B231), have been developed as multi-kinase inhibitors for the treatment of cancer. nih.govekb.eg Future studies should therefore investigate the inhibitory activity of this compound against a panel of cancer-related kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora B kinase, and Src tyrosine kinase. eurekaselect.comnih.govnih.gov

Beyond oncology, the anti-inflammatory potential of this scaffold warrants further investigation. mdpi.com Preclinical studies could explore the effect of this compound on key inflammatory pathways and mediators. In silico repositioning strategies, which use computational methods to predict new uses for existing compounds, can also be employed to identify other potential therapeutic targets for this scaffold. nih.gov

Development of Sustainable and Atom-Economical Synthetic Pathways for Indolin-2-one Scaffolds

A significant focus for the future will be the development of sustainable and atom-economical synthetic pathways for the broader indolin-2-one scaffold, which will directly benefit the synthesis of this compound. Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. nih.gov

Synthetic strategies that adhere to the principle of atom economy include addition and isomerization reactions. nih.gov For the synthesis of the indolin-2-one core, this translates to favoring cyclization and rearrangement reactions over traditional condensation reactions that generate stoichiometric byproducts. The development of catalytic processes that can achieve these transformations with high efficiency and selectivity will be paramount.

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 6-Fluoro-1-methylindolin-2-one, and how do reaction conditions influence yield? A: The synthesis typically involves cyclization of fluorinated indole precursors. For example, fluorination at the 6-position can be achieved via electrophilic substitution using Selectfluor™ or other fluorinating agents under anhydrous conditions. Methylation at the 1-position is often performed using methyl iodide in the presence of a base like NaH . Key factors affecting yield include:

  • Temperature control (e.g., maintaining −20°C during fluorination to minimize side reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency).
  • Purification methods (column chromatography with silica gel and ethyl acetate/hexane mixtures is standard).

Example Reaction Conditions Table:

StepReagent/ConditionYield (%)Reference
FluorinationSelectfluor™, DCM, 0°C65–75
MethylationCH₃I, NaH, THF80–85

Advanced Structural Analysis

Q: How can crystallographic data resolve ambiguities in the molecular structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the fluorine substitution pattern and lactam ring conformation. For instance, SHELX software is widely used for refining crystallographic data, particularly for small molecules . Key steps include:

  • Data collection: High-resolution (<1.0 Å) datasets reduce thermal displacement parameter errors.
  • ORTEP visualization: Generates 3D thermal ellipsoid models to assess bond angles and torsional strain .
  • Validation tools: PLATON or Mercury software checks for voids, hydrogen bonding, and packing motifs.

Example Crystallographic Parameters:

ParameterValueSource
Space groupP2₁/c
R-factor<0.05

Basic Pharmacological Profiling

Q: What methodologies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays? A: Standard protocols include:

  • Kinase inhibition assays: Use ATP-coupled luminescence assays (e.g., ADP-Glo™) with recombinant kinases.
  • Dose-response curves: IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).
  • Control groups: Include positive controls (staurosporine) and vehicle controls (DMSO <0.1%) to validate assay conditions .

Advanced Data Contradiction Analysis

Q: How should researchers address discrepancies in reported reactivity or bioactivity data for fluorinated indolinones? A: Contradictions often arise from substituent positional effects or experimental variability. Strategies include:

  • Comparative studies: Synthesize analogs (e.g., 5-fluoro vs. 7-fluoro isomers) to isolate fluorine’s electronic contributions .
  • Meta-analysis: Aggregate data from multiple sources using tools like Web of Science or Reaxys to identify trends.
  • Computational modeling: DFT calculations (Gaussian or ORCA) can predict electronic effects (e.g., fluorine’s electron-withdrawing impact on ring aromaticity) .

Substituent Effects Table:

PositionLogPIC₅₀ (μM)Reference
6-Fluoro1.20.8
7-Fluoro1.52.1

Basic Fluorine-Specific Considerations

Q: How does the fluorine atom at the 6-position influence the electronic properties of the indolin-2-one scaffold? A: The 6-fluoro substituent:

  • Decreases electron density via inductive effects, enhancing electrophilic reactivity at adjacent positions.
  • Stabilizes the lactam ring through hyperconjugation, reducing ring-opening propensity.
  • Alters solubility : Fluorine’s hydrophobicity increases logP by ~0.3 units compared to non-fluorinated analogs .

Advanced Metabolic Stability

Q: What experimental designs are recommended to assess the metabolic stability of this compound in hepatic microsomes? A:

  • In vitro assays: Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • Kinetic parameters: Calculate intrinsic clearance (CLint) using the substrate depletion method.
  • Structural modifications: Compare with deuterated or methyl-protected analogs to identify metabolic soft spots .

Example Metabolic Data:

Compoundt₁/₂ (min)CLint (μL/min/mg)
6-Fluoro4518
Non-fluoro2235

Basic Spectroscopic Characterization

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A:

  • ¹⁹F NMR: Directly confirms fluorine presence (δ ≈ −110 ppm for aromatic F) .
  • IR spectroscopy: Lactam C=O stretch ~1700 cm⁻¹.
  • High-resolution MS: Exact mass matching within 3 ppm error .

Advanced Synthetic Challenges

Q: How can researchers mitigate competing side reactions during the synthesis of this compound? A:

  • Protecting groups: Use tert-butoxycarbonyl (Boc) to shield reactive amines during fluorination.
  • Flow chemistry: Minimize thermal degradation by controlling residence time and temperature.
  • In situ monitoring: ReactIR or HPLC tracks intermediate formation in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.